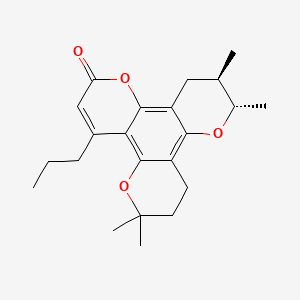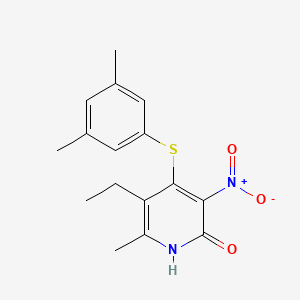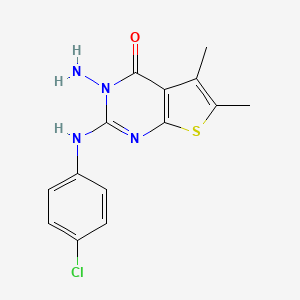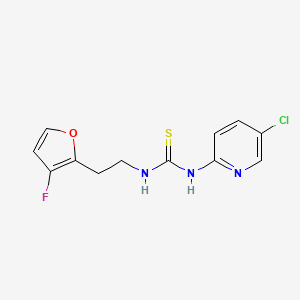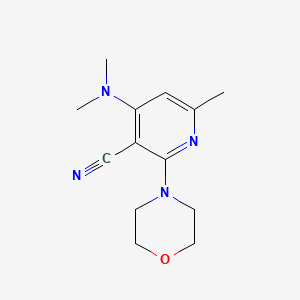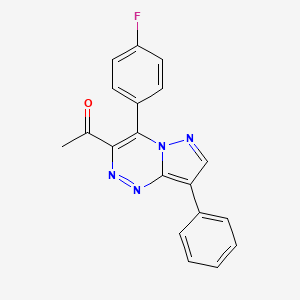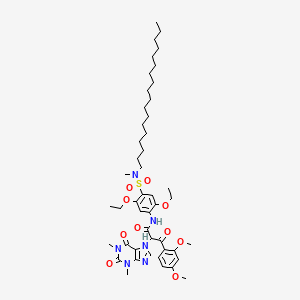
((N-(3beta-Hydroxylup-20(29)-en-28-oyl)-7-aminoheptyl)carbamoyl)butanoic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
((N-(3beta-Hydroxylup-20(29)-en-28-oyl)-7-aminoheptyl)carbamoyl)butanoic acid: is a complex organic compound with a unique structure that combines elements of both natural and synthetic chemistry
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of ((N-(3beta-Hydroxylup-20(29)-en-28-oyl)-7-aminoheptyl)carbamoyl)butanoic acid typically involves multiple steps, starting with the preparation of the core structure, followed by functional group modifications. Common synthetic routes include:
Formation of the Core Structure: This step involves the synthesis of the lupane skeleton, which is a triterpenoid structure. The core structure is often synthesized through cyclization reactions.
Functional Group Modifications: The hydroxyl and amino groups are introduced through selective functionalization reactions. These steps often require specific reagents and catalysts to achieve the desired selectivity and yield.
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow chemistry and automated synthesis can be employed to streamline the production process.
Analyse Chemischer Reaktionen
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the hydroxyl group, leading to the formation of ketones or carboxylic acids.
Reduction: Reduction reactions can be used to modify the carbonyl groups, converting them into alcohols or amines.
Common Reagents and Conditions:
Oxidizing Agents: Potassium permanganate (KMnO4), chromium trioxide (CrO3).
Reducing Agents: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4).
Substitution Reagents: Halogenating agents, nucleophiles such as amines or thiols.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl group can yield carboxylic acids, while reduction of carbonyl groups can produce alcohols.
Wissenschaftliche Forschungsanwendungen
Chemistry: The compound is used as a building block for the synthesis of more complex molecules
Biology: In biological research, ((N-(3beta-Hydroxylup-20(29)-en-28-oyl)-7-aminoheptyl)carbamoyl)butanoic acid is studied for its potential effects on cellular processes. It may interact with specific proteins or enzymes, influencing their activity and providing insights into their biological functions.
Medicine: The compound has potential therapeutic applications, particularly in the development of new drugs. Its ability to interact with biological targets makes it a candidate for drug discovery and development.
Industry: In industrial applications, the compound can be used as a precursor for the synthesis of various materials, including polymers and specialty chemicals. Its unique properties make it valuable for the development of new industrial processes and products.
Wirkmechanismus
The mechanism of action of ((N-(3beta-Hydroxylup-20(29)-en-28-oyl)-7-aminoheptyl)carbamoyl)butanoic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets, altering their activity and leading to various biological effects. The exact pathways involved depend on the specific context and application of the compound.
Vergleich Mit ähnlichen Verbindungen
Lupane Derivatives: Compounds with similar lupane skeletons, such as betulinic acid and lupeol, share structural similarities with ((N-(3beta-Hydroxylup-20(29)-en-28-oyl)-7-aminoheptyl)carbamoyl)butanoic acid.
Triterpenoids: Other triterpenoids, such as oleanolic acid and ursolic acid, also exhibit similar structural features and biological activities.
Uniqueness: What sets this compound apart is its specific combination of functional groups and the unique modifications to the lupane skeleton. These features confer distinct chemical and biological properties, making it a valuable compound for research and application in various fields.
Eigenschaften
CAS-Nummer |
174740-63-7 |
|---|---|
Molekularformel |
C42H70N2O5 |
Molekulargewicht |
683.0 g/mol |
IUPAC-Name |
5-[7-[[(1R,3aS,5aR,5bR,7aR,9S,11aR,11bR,13aR,13bR)-9-hydroxy-5a,5b,8,8,11a-pentamethyl-1-prop-1-en-2-yl-1,2,3,4,5,6,7,7a,9,10,11,11b,12,13,13a,13b-hexadecahydrocyclopenta[a]chrysene-3a-carbonyl]amino]heptylamino]-5-oxopentanoic acid |
InChI |
InChI=1S/C42H70N2O5/c1-28(2)29-18-23-42(37(49)44-27-12-10-8-9-11-26-43-34(46)14-13-15-35(47)48)25-24-40(6)30(36(29)42)16-17-32-39(5)21-20-33(45)38(3,4)31(39)19-22-41(32,40)7/h29-33,36,45H,1,8-27H2,2-7H3,(H,43,46)(H,44,49)(H,47,48)/t29-,30+,31-,32+,33-,36+,39-,40+,41+,42-/m0/s1 |
InChI-Schlüssel |
XYOWOBSXOPQGFZ-RIAVWORXSA-N |
Isomerische SMILES |
CC(=C)[C@@H]1CC[C@]2([C@H]1[C@H]3CC[C@@H]4[C@]5(CC[C@@H](C([C@@H]5CC[C@]4([C@@]3(CC2)C)C)(C)C)O)C)C(=O)NCCCCCCCNC(=O)CCCC(=O)O |
Kanonische SMILES |
CC(=C)C1CCC2(C1C3CCC4C5(CCC(C(C5CCC4(C3(CC2)C)C)(C)C)O)C)C(=O)NCCCCCCCNC(=O)CCCC(=O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.






